Cas no 93919-72-3 (Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI))
93919-72-3 structure
Product Name:Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI)
N.o CAS:93919-72-3
MF:C9H49N10O15P5
MW:692.412165403366
CID:804946
PubChem ID:56843967
Update Time:2025-04-19
Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI)
- heptaammonium trihydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate
- heptaazanium,N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine,hydron
- EINECS 300-055-3
- 93919-72-3
- Heptaammonium trihydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
-
- Inchi: 1S/C9H28N3O15P5.7H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);7*1H3
- Chave InChI: YTUFNKYFUBDOKK-UHFFFAOYSA-N
- SMILES: P(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[H+].[H+].[H+]
Propriedades Computadas
- Massa Exacta: 692.20669588g/mol
- Massa monoisotópica: 692.20669588g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 10
- Contagem de aceitadores de ligações de hidrogénio: 18
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 11
- Complexidade: 663
- Contagem de Unidades Ligadas Covalentemente: 11
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 333Ų
Propriedades Experimentais
- Ponto de ebulição: 1161.4°Cat760mmHg
- Ponto de Flash: 656.2°C
- PSA: 369.10000
- LogP: -0.16430
Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI) Literatura Relacionada
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
93919-72-3 (Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI)) Produtos relacionados
- 15827-60-8(Diethylenetriaminepenta(methylenephosphonic acid), technical grade 50%)
- 1429-50-1(Ethylenediaminetetra(methylenephosphonic acid))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel